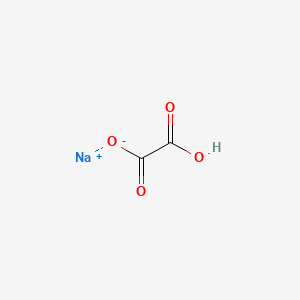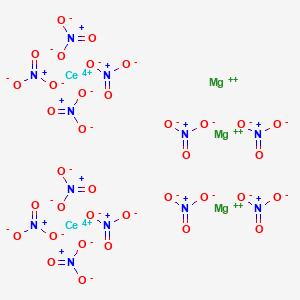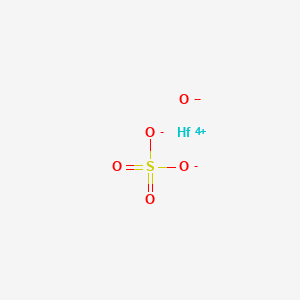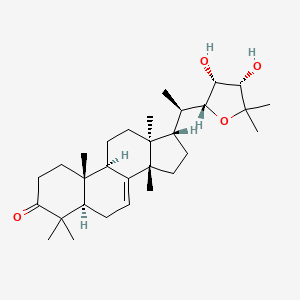
テトラクロロ金(III)酸水素
説明
Chloroauric acid hydrate, also known as hydrogen tetrachloroaurate hydrate, is an inorganic compound with the chemical formula H[AuCl4]·nH2O. It is commonly encountered as the trihydrate or tetrahydrate forms, which are orange-yellow solids. This compound is often handled as a solution obtained by dissolving gold in aqua regia, a mixture of concentrated hydrochloric and nitric acids .
科学的研究の応用
Chloroauric acid hydrate has a wide range of scientific research applications:
作用機序
Target of Action
Hydrogen Tetrachloroaurate(III) (HAuCl4) primarily targets gold (Au) nanoparticles and is used in the control rods of nuclear reactors . It is also used in the manufacture of light electric light filaments .
Mode of Action
The oxidation state of gold in HAuCl4 and [AuCl4]− anion is +3 . The salts of HAuCl4 (tetrachloroauric (III) acid) are tetrachloroaurates (III), containing [AuCl4]− anions (tetrachloroaurate (III) anions), which have square planar molecular geometry . The Au–Cl distances are around 2.28 Å .
Biochemical Pathways
Hydrogen Tetrachloroaurate(III) has been developed for potentiometric monitoring of the reduction reaction of tetrachloroaurate(III) . It is used in the kinetics of a newly observed reaction: the reduction of tetrachloroaurate(III) by hydroxylamine catalyzed by iodide .
Pharmacokinetics
It is known to be soluble in water and other oxygen-containing solvents, such as alcohols, esters, ethers, and ketones . This suggests that it may have good bioavailability.
Result of Action
The primary result of Hydrogen Tetrachloroaurate(III)'s action is the production of gold nanoparticles . It is also used in the control rods of nuclear reactors and in the manufacture of light electric light filaments .
Action Environment
Hydrogen Tetrachloroaurate(III) is sensitive to light and very hygroscopic . It is stable, but light sensitive . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It should be protected from moisture and light . It is also known to be mobile in the environment due to its water solubility .
生化学分析
Biochemical Properties
Hydrogen Tetrachloroaurate(III) is known to interact with various biomolecules. It is often used as a precursor for the preparation of gold nanoparticles .
Cellular Effects
The cellular effects of Hydrogen Tetrachloroaurate(III) are primarily related to its corrosive properties . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is harmful if swallowed and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .
Molecular Mechanism
It is known that the compound has an oxidation state of +3 in HAuCl4 and [AuCl4]− anion . The salts of HAuCl4 are tetrachloroaurates(III), containing [AuCl4]− anions, which have square planar molecular geometry .
Temporal Effects in Laboratory Settings
It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids . It is also used in control rods in nuclear reactors and in the manufacture of light electric light filaments .
Dosage Effects in Animal Models
There is limited information available on the effects of Hydrogen Tetrachloroaurate(III) at different dosages in animal models. Safety data sheets indicate that the compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure .
Metabolic Pathways
It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids .
Transport and Distribution
It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids .
Subcellular Localization
It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids .
準備方法
Synthetic Routes and Reaction Conditions: Chloroauric acid hydrate is typically prepared by dissolving pure gold in aqua regia. The reaction involves the dissolution of gold in a mixture of concentrated hydrochloric acid and nitric acid, resulting in an orange-yellow solution. This solution can be dried in a desiccator to obtain the solid form of chloroauric acid hydrate .
Industrial Production Methods: In industrial settings, chloroauric acid hydrate is produced by dissolving gold in aqua regia, followed by distillation and crystallization to obtain the final product . The process is carefully controlled to ensure high purity and yield.
化学反応の分析
Types of Reactions: Chloroauric acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize many organic and inorganic compounds .
Common Reagents and Conditions:
Oxidation: Chloroauric acid hydrate can oxidize sulfides and thioethers under mild conditions.
Substitution: The compound can undergo substitution reactions with alkali metal bases to form gold(III) hydroxide.
Major Products:
類似化合物との比較
Chloroauric acid hydrate can be compared with other gold compounds such as gold(III) chloride and tetrabromoauric acid:
Gold(III) Chloride (AuCl3): Similar to chloroauric acid hydrate, gold(III) chloride is used in catalysis and nanoparticle synthesis.
Tetrabromoauric Acid (H[AuBr4]): This compound is analogous to chloroauric acid hydrate but contains bromine instead of chlorine.
Chloroauric acid hydrate is unique due to its high solubility in water and various organic solvents, making it versatile for different applications .
特性
IUPAC Name |
trichlorogold;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUDSKPNIBLOO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl[Au](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16961-25-4, 27988-77-8 | |
| Record name | Tetrachloroauric acid trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen tetrachloroaurate hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
ANone: The molecular formula is HAuCl4•3H2O. The molecular weight is 393.83 g/mol.
ANone: Common techniques include UV–Vis spectroscopy, X-ray diffraction (XRD), Fourier transform infrared (FT-IR) spectroscopy, and X-ray photoelectron spectroscopy (XPS).
ANone: Yes, it is highly soluble in water and forms a yellow solution. []
ANone: Along with water, common solvents include ethanol, methanol, toluene, and dichloromethane. [, ]
ANone: Hydrogen tetrachloroaurate(III) trihydrate (HAuCl4•3H2O) readily reacts with various reducing agents, leading to the reduction of Au(III) ions to Au(0). This reduction process is central to its use in gold nanoparticle synthesis. [, ]
ANone: Surfactants, like trisodium citrate, cetyltrimethylammonium bromide (CTAB), or polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG), play a crucial role in controlling the growth and morphology of gold nanoparticles formed during the reduction of HAuCl4•3H2O. They selectively adsorb on specific crystallographic facets, influencing the final shape of the nanoparticles. [, , , ]
ANone: While HAuCl4•3H2O is primarily known as a precursor for gold nanoparticle synthesis, it can also act as a Lewis acid catalyst in some organic reactions. [, ]
ANone: Gold nanoparticles prepared from HAuCl4•3H2O find applications in catalyzing various reactions, including oxidation, reduction, and coupling reactions. Their catalytic activity is often size- and shape-dependent. [, , ]
ANone: The concentration of HAuCl4•3H2O significantly impacts the size of the resulting nanoparticles. Higher concentrations typically lead to larger nanoparticles, while lower concentrations favor smaller ones. [, ]
ANone: Sodium borohydride (NaBH4) is a strong reducing agent often used to rapidly reduce HAuCl4•3H2O to Au(0), leading to the nucleation and growth of gold nanoparticles. [, , ]
ANone: Persimmon tannin gel has been shown to effectively adsorb gold from a solution containing HAuCl4. The mechanism involves ligand exchange, reduction of Au(III) to Au(0), and subsequent adsorption of Au(0) by the gel. This approach presents a potential method for gold recovery and recycling. []
ANone: The choice of reducing agent plays a crucial role in determining the size and shape of the resulting gold nanoparticles. Different reducing agents possess varying reduction potentials and kinetics, influencing the nucleation and growth rates of the particles. For instance, strong reducing agents like sodium borohydride generally produce smaller nanoparticles compared to weaker reducing agents like sodium citrate. [, , ]
ANone: Yes, green synthesis methods utilize natural extracts from plants, fungi, or bacteria as reducing and stabilizing agents for gold nanoparticle synthesis from HAuCl4•3H2O. These methods offer environmentally benign alternatives to conventional chemical approaches. [, , ]
ANone: These nanoparticles, due to their biocompatibility and unique properties, show promise in various fields, including biomedical applications like drug delivery, biosensing, and antimicrobial activity. [, , ]
ANone: HAuCl4•3H2O should be handled with care as it is corrosive and may cause skin and eye irritation. Appropriate personal protective equipment should be used. []
ANone: As with many heavy metal compounds, responsible waste management and disposal are essential to minimize the environmental impact of HAuCl4•3H2O. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)



